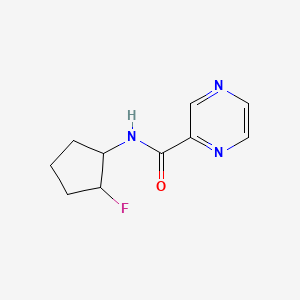
N-(2-fluorocyclopentyl)pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorocyclopentyl)pyrazine-2-carboxamide: is a chemical compound that belongs to the class of pyrazine carboxamides. This compound is characterized by the presence of a fluorocyclopentyl group attached to the pyrazine ring, which imparts unique chemical and biological properties. Pyrazine carboxamides are known for their diverse applications in medicinal chemistry, particularly in the development of antimicrobial and antitubercular agents.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-fluorocyclopentyl)pyrazine-2-carboxamide is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is investigated for its potential antimicrobial and antitubercular activities. Studies have shown that pyrazine carboxamides exhibit significant activity against Mycobacterium tuberculosis, making them valuable in the development of new antitubercular drugs .
Medicine: The compound’s potential as an antimicrobial agent extends to its use in medicinal chemistry. Researchers are exploring its efficacy in treating bacterial infections and its role in combination therapies for tuberculosis.
Industry: In the industrial sector, this compound is utilized in the development of specialty chemicals and pharmaceuticals. Its unique properties make it a valuable intermediate in the synthesis of various industrial products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorocyclopentyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 2-fluorocyclopentylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with good efficiency .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-fluorocyclopentyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The fluorocyclopentyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the fluorocyclopentyl group.
Mecanismo De Acción
The mechanism of action of N-(2-fluorocyclopentyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets within bacterial cells. The compound is believed to inhibit the synthesis of essential biomolecules, leading to the disruption of bacterial growth and replication. The exact molecular pathways and targets are still under investigation, but studies suggest that the compound interferes with fatty acid synthesis and other critical metabolic processes .
Comparación Con Compuestos Similares
Pyrazinamide: A well-known antitubercular agent with a similar pyrazine carboxamide structure.
N-(4-chlorophenyl)pyrazine-2-carboxamide: Another pyrazine carboxamide derivative with antimicrobial properties.
N-(2-ethylhexyl)pyrazine-2-carboxamide: Known for its activity against Mycobacterium tuberculosis.
Uniqueness: N-(2-fluorocyclopentyl)pyrazine-2-carboxamide stands out due to the presence of the fluorocyclopentyl group, which imparts unique chemical and biological properties. This structural feature enhances its stability and bioactivity, making it a promising candidate for further research and development.
Propiedades
IUPAC Name |
N-(2-fluorocyclopentyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O/c11-7-2-1-3-8(7)14-10(15)9-6-12-4-5-13-9/h4-8H,1-3H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCUDDFDNVPOBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)F)NC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(2-Chlorophenyl)methyl]-3-[(4-nitrophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2796001.png)
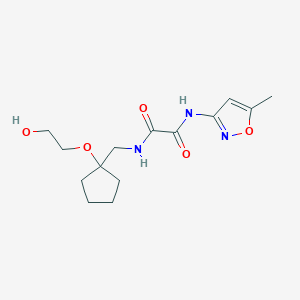
![ethyl N-[3-(4-acetylanilino)-2-cyanoacryloyl]carbamate](/img/structure/B2796003.png)
![2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-chlorobenzyl)oxime](/img/structure/B2796010.png)
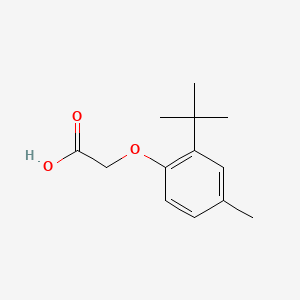
![N-(4-phenylbutan-2-yl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/structure/B2796013.png)
![rac-N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)-1-(prop-2-enoyl)pyrrolidin-3-yl]acetamide](/img/structure/B2796014.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2796015.png)
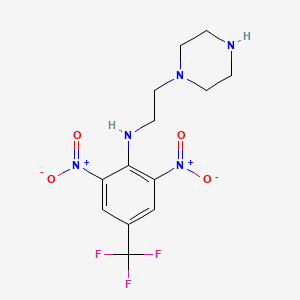
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2796018.png)
![2-Chloro-N-[2-(1,4-dioxan-2-yl)ethyl]acetamide](/img/structure/B2796019.png)
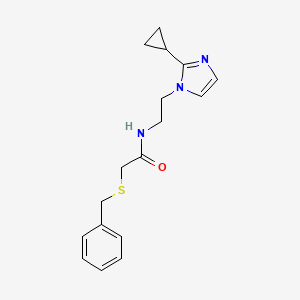
![N-(3,4-difluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2796023.png)
![1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2796024.png)
